(R)-2-Amino-1-azetidin-1-yl-3-(2-br

Description

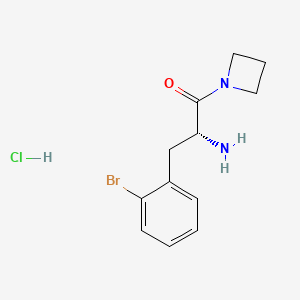

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O.ClH/c13-10-5-2-1-4-9(10)8-11(14)12(16)15-6-3-7-15;/h1-2,4-5,11H,3,6-8,14H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDFGXYFNZJDHF-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C(CC2=CC=CC=C2Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)C(=O)[C@@H](CC2=CC=CC=C2Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670680 | |

| Record name | (2R)-2-Amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162654-36-5 | |

| Record name | (2R)-2-Amino-1-(azetidin-1-yl)-3-(2-bromophenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a halogenating agent to form an azetidine intermediate.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine intermediate with a bromophenyl halide under basic conditions.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of ®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of (R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one is C12H16BrN2O, with a molecular weight of approximately 319.63 g/mol. The synthesis typically involves several steps, including the formation of the azetidine ring and subsequent functionalization to introduce the bromo-substituent.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of the azetidine ring through cyclization reactions involving amino acids or derivatives. |

| 2 | Introduction of the bromo group via electrophilic bromination techniques. |

| 3 | Purification and characterization using methods such as NMR and mass spectrometry. |

Biological Activities

Research indicates that (R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one exhibits various biological activities, particularly in enzyme inhibition and receptor binding. These properties make it a candidate for further exploration in therapeutic contexts.

Key Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity by binding to active sites | Treatment of metabolic disorders |

| Receptor Binding | Interacts with specific receptors affecting signaling pathways | Neurological disorder therapies |

Medicinal Chemistry Applications

The compound's structural characteristics allow it to serve as a lead compound in drug design, particularly for conditions related to neurological disorders. The azetidine framework is frequently encountered in contemporary medicinal chemistry, enhancing its relevance.

Case Studies

- Neurological Disorders : Studies have shown that compounds with azetidine rings can modulate neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety.

- Antibacterial Activity : Research has indicated that modifications to the azetidine structure can lead to enhanced antibacterial properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl)propan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromophenyl group may enhance the compound’s binding affinity to its targets through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Compound X and Analogues

Substituent Effects and Structure-Activity Relationships (SAR)

- 2-Bromo Substituent : In compound 5i, the ortho-substituted 2-bromo group on the phenyl ring significantly enhanced HIV-1 RT inhibition compared to para- or meta-substituted analogues . This suggests that steric and electronic effects of bromine in the ortho position improve target binding. For Compound X, the 2-bromo group may similarly optimize interactions with biological targets, though its scaffold (azetidine vs. acetamide) could alter binding modes.

- Amino Group: The primary amino group in Compound X may facilitate hydrogen bonding or ionic interactions, akin to the acetamide’s carbonyl group in 5i.

Pharmacological Implications

Azetidine-containing drugs (e.g., β-lactamase inhibitors) often exhibit enhanced metabolic stability compared to larger heterocycles, suggesting Compound X could have improved pharmacokinetics relative to 5i.

Biological Activity

(R)-2-Amino-1-azetidin-1-yl-3-(2-bromophenyl) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its cytotoxicity, antiproliferative effects, and mechanisms of action, supported by various studies and data.

Overview of Biological Activity

The biological activity of azetidine derivatives has been extensively studied, revealing significant potential in anticancer therapies and antimicrobial applications. The specific compound (R)-2-Amino-1-azetidin-1-yl-3-(2-br) has been evaluated for its effects on various cancer cell lines and its interactions with biological targets.

Cytotoxic Effects

A study on azetidinone derivatives demonstrated that compounds similar to this compound) exhibited notable cytotoxicity against cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 0.1 μM against SiHa cervical cancer cells, indicating strong antiproliferative activity . The mechanism of action was linked to the induction of apoptosis through caspase activation and modulation of cell cycle genes .

Table 1: Cytotoxicity Data of Azetidinone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 6 | SiHa | 0.1 | Apoptosis induction via caspase activation |

| Compound 7 | B16F10 | 0.5 | Cell cycle modulation |

| This compound) | MCF-7 | TBD | TBD |

Antiproliferative Activity

Research has shown that azetidine derivatives possess significant antiproliferative properties. In a study focused on MCF-7 breast cancer cells, various azetidinones demonstrated effective inhibition of cell proliferation, with some compounds achieving IC50 values comparable to established chemotherapeutics like vincristine .

Table 2: Antiproliferative Activity in MCF-7 Cells

| Compound | IC50 (nM) | Reference Compound |

|---|---|---|

| 9h | 5 | Vincristine (IC50 = 3.9 nM) |

| 9q | TBD | TBD |

| This compound) | TBD | TBD |

The mechanisms through which this compound) exerts its biological effects include:

Microtubule Interaction: Similar azetidine derivatives have been shown to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Gene Expression Modulation: The compound influences gene expression related to apoptosis and cell cycle regulation, enhancing its cytotoxic profile against neoplastic cells .

Antimicrobial Activity: Some studies suggest that azetidine derivatives may also exhibit antibacterial properties, although specific data on this compound) is limited in this context .

Case Studies

Several case studies highlight the effectiveness of azetidine derivatives in preclinical settings:

- Cervical Cancer Treatment: A derivative similar to this compound) was tested against SiHa cells, showing significant apoptosis induction and a favorable selectivity index compared to normal cell lines .

- Breast Cancer Models: In MCF-7 models, the compound demonstrated promising antiproliferative activity, warranting further investigation into its clinical potential .

Q & A

Q. What are the common synthetic routes for (R)-2-Amino-1-azetidin-1-yl-3-(2-br... derivatives, and how can their purity be validated?

- Methodological Answer : Synthesis often involves nucleophilic substitution or azetidine ring-opening reactions. For example, brominated intermediates may react with amines under controlled pH to preserve stereochemistry . Purity validation requires chromatographic techniques (TLC, HPLC) and spectroscopic analysis (¹H/¹³C NMR) to confirm functional groups and eliminate side products. Quantitative elemental analysis or mass spectrometry (HRMS) can further verify molecular integrity .

Q. What safety protocols are critical when handling brominated azetidine derivatives?

- Methodological Answer : Brominated compounds often require handling in fume hoods with PPE (gloves, lab coats, goggles) due to potential respiratory and dermal hazards . Work areas should be equipped with spill kits, and waste must be disposed of via halogenated solvent protocols. Pre-experiment risk assessments should address reactivity with moisture or light, as bromine substituents may decompose exothermically .

Q. How can researchers characterize the stereochemistry of this compound... derivatives?

- Methodological Answer : Chiral HPLC or polarimetry can determine enantiomeric purity. For structural confirmation, 2D NMR (e.g., NOESY) identifies spatial relationships between protons, while X-ray crystallography resolves absolute configuration. Vibrational circular dichroism (VCD) is emerging as a tool for stereochemical analysis in azetidines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess in brominated azetidine synthesis?

- Methodological Answer : Enantioselective catalysis (e.g., chiral ligands in palladium-mediated cross-couplings) improves stereocontrol. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (low temps reduce racemization) are critical variables. Kinetic resolution via enzymatic methods (lipases) or chiral stationary phase chromatography may further isolate the desired (R)-enantiomer .

Q. What analytical strategies resolve contradictions in spectral data for brominated azetidine derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping signals) can be addressed by variable-temperature NMR or deuterated solvent exchanges. For ambiguous mass spectrometry fragments, tandem MS/MS or isotopic labeling clarifies fragmentation pathways. Computational modeling (DFT calculations) predicts spectral profiles to validate experimental data .

Q. How do steric and electronic effects influence the reactivity of this compound... in ring-opening reactions?

- Methodological Answer : Steric hindrance from the azetidine ring and bromine substituent slows nucleophilic attack at the β-carbon. Electronic effects (e.g., electron-withdrawing bromine) polarize the ring, favoring regioselective ring-opening at the α-position. Kinetic studies under varying nucleophile concentrations (e.g., amines vs. thiols) quantify these effects .

Q. What experimental designs mitigate degradation of brominated azetidines during long-term stability studies?

- Methodological Answer : Accelerated stability testing under controlled humidity, temperature, and light exposure identifies degradation pathways (e.g., dehalogenation). Lyophilization or inert-atmosphere storage (argon) preserves integrity. LC-MS monitors degradation products, while Arrhenius modeling predicts shelf-life under standard lab conditions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the bioactivity of brominated azetidines?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive/negative controls (e.g., known inhibitors) and triplicate replicates to minimize variability. Data normalization (e.g., to vehicle-treated samples) and nonlinear regression models (e.g., Hill equation) quantify potency and efficacy .

Q. What statistical methods are appropriate for analyzing contradictory results in azetidine derivative reactivity?

- Methodological Answer : Multivariate analysis (ANOVA) identifies significant variables (e.g., solvent, catalyst). Principal component analysis (PCA) reduces dimensionality in datasets with collinear parameters. Bayesian inference models update probability distributions as new data resolves contradictions, particularly in stereoselective reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.